molecular formula C16H21N3O2S2 B2361560 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1105202-78-5

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2361560
CAS No.: 1105202-78-5
M. Wt: 351.48
InChI Key: FMEJRZQNIHOCMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of N-(substituted)-2-{5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazol-2-ylthio}acetamides, were synthesized according to a protocol given in a research paper . The synthesis was performed by the reaction of secondary amine-based acetamides as the electrophile and piperidine-based oxadiazoles as the nucleophile .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds structurally similar to "2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole" have been extensively studied. For example, compounds incorporating piperidine and thiadiazole units have been synthesized and characterized through spectroscopic techniques and X-ray diffraction studies, revealing insights into their molecular structures and conformational properties (S. Naveen et al., 2015).

Biological and Pharmacological Activities

  • Piperidine-based 1,3,4-thiadiazole compounds have been synthesized and evaluated for their antimicrobial activities. Such studies have demonstrated that these compounds exhibit significant antibacterial effects against various bacterial strains, showcasing their potential as antimicrobial agents (Kashif Iqbal et al., 2017).
  • Additionally, certain derivatives have shown promising anticancer activities, as evidenced by their ability to inhibit the growth of human breast cancer cell lines. This suggests the potential of these compounds in developing new anticancer therapies (M. Al-Said et al., 2011).
  • Compounds featuring the thiadiazole moiety have also been evaluated for their antiviral activities, further underscoring the versatility and applicability of these chemical structures in the development of new therapeutic agents (Zhuo Chen et al., 2010).

Chemical Reactions and Mechanistic Insights

  • Research has also delved into the chemical reactions involving sulfonamide derivatives, exploring their utility as intermediates in the synthesis of various heterocyclic compounds. These studies provide valuable mechanistic insights and highlight the role of such compounds in facilitating novel chemical transformations (I. Tornus et al., 1996).

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-11-6-7-15(12(2)9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEJRZQNIHOCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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